1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Metalloenzyme inhibition Kinase inhibitor design Structure-activity relationship

1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171188-78-5, molecular formula C12H15N5O2S2, molecular weight 325.41 g/mol) belongs to the 1,3,4-thiadiazol-2-yl urea class, a scaffold with demonstrated activity across multiple therapeutic target families including matrix metalloproteinases (MMPs) , acetylcholinesterase (AChE) , and urease. The compound features three distinct pharmacophoric elements: a 2-methoxyethyl urea side chain, a 1,3,4-thiadiazole core, and a pyridin-3-ylmethylthio substituent at the thiadiazole 5-position.

Molecular Formula C12H15N5O2S2
Molecular Weight 325.41
CAS No. 1171188-78-5
Cat. No. B2791301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
CAS1171188-78-5
Molecular FormulaC12H15N5O2S2
Molecular Weight325.41
Structural Identifiers
SMILESCOCCNC(=O)NC1=NN=C(S1)SCC2=CN=CC=C2
InChIInChI=1S/C12H15N5O2S2/c1-19-6-5-14-10(18)15-11-16-17-12(21-11)20-8-9-3-2-4-13-7-9/h2-4,7H,5-6,8H2,1H3,(H2,14,15,16,18)
InChIKeyOHAAELORNKMPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171188-78-5): Compound Class and Baseline Characteristics for Procurement Evaluation


1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171188-78-5, molecular formula C12H15N5O2S2, molecular weight 325.41 g/mol) belongs to the 1,3,4-thiadiazol-2-yl urea class, a scaffold with demonstrated activity across multiple therapeutic target families including matrix metalloproteinases (MMPs) [1], acetylcholinesterase (AChE) [2], and urease [3]. The compound features three distinct pharmacophoric elements: a 2-methoxyethyl urea side chain, a 1,3,4-thiadiazole core, and a pyridin-3-ylmethylthio substituent at the thiadiazole 5-position. This specific substitution pattern distinguishes it from other in-class compounds that utilize pyridin-2-ylmethylthio, aryl urea, or cycloalkyl urea modifications. Published synthetic methodology for 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation confirms the synthetic tractability of this scaffold class [4]. The compound is listed in commercial screening libraries as a research-grade small molecule (typical purity ≥95%) intended for non-human, non-therapeutic research applications.

Why 1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea Cannot Be Replaced by Structurally Similar In-Class Analogs


Within the 1,3,4-thiadiazol-2-yl urea chemotype, small structural perturbations produce substantial shifts in target selectivity, potency rank order, and physicochemical profile. The pyridine nitrogen position (3-ylmethyl vs. 2-ylmethyl) alters hydrogen-bonding geometry and chelation potential with catalytic metal ions in metalloenzyme active sites, as demonstrated by molecular dynamics simulations of thiadiazole urea inhibitors binding to stromelysin-1 versus gelatinase-A, where subtle substitution changes reversed selectivity between these two MMP family members [1]. Similarly, the urea N-substituent (2-methoxyethyl vs. thiophenyl, cyclopropyl, or arylalkyl) modulates both target affinity and ADME-relevant properties including solubility and metabolic stability. In a systematic study of pyridine-based-thiadiazole analogs as urease inhibitors, IC50 values varied over a 30-fold range (0.70 μM to 21.10 μM) across 18 compounds differing only in peripheral substitution [2]. Generic substitution of one analog for another within this class without explicit comparative activity data therefore carries a high risk of target profile mismatch and experimental irreproducibility.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea Versus Closest Analogs


Pyridine Positional Isomerism: 3-Ylmethylthio vs. 2-Ylmethylthio Substitution and Predicted Target Engagement Geometry

The target compound employs a pyridin-3-ylmethylthio substituent, in contrast to the pyridin-2-ylmethylthio isomer (CAS 1172981-50-8). In the broader thiadiazole urea class, the pyridine nitrogen position critically dictates metal-chelation geometry and hydrogen-bonding networks within enzyme active sites. Molecular dynamics simulations of thiadiazole urea inhibitors with stromelysin-1 (MMP-3) and gelatinase-A (MMP-2) demonstrated that inhibitor-enzyme interaction patterns and selectivity are governed by the spatial presentation of heteroatom functionalities, with different regioisomers exhibiting reversed MMP subtype selectivity [1]. The 3-pyridyl isomer places the nitrogen at a meta position relative to the thiomethylene linker, enabling distinct angular coordination trajectories compared to the ortho-nitrogen of the 2-pyridyl isomer. This positional difference is non-trivial for procurement decisions when the intended target has a structurally characterized binding pocket with specific metal-coordination or hydrogen-bonding requirements.

Metalloenzyme inhibition Kinase inhibitor design Structure-activity relationship

Urea N-Substituent Differentiation: 2-Methoxyethyl vs. Thiophen-2-yl and Cyclopropyl Analogs — Physicochemical Property Profile

The 2-methoxyethyl urea substituent in the target compound confers a distinct physicochemical profile compared to close analogs bearing thiophen-2-yl (CAS not available for exact match, but scaffold shared with benchchem-listed thiophenyl analog), cyclopropyl (CAS for cyclopropyl analog available via EvitaChem listing), or 4-methoxyphenethyl (CAS 1170156-90-7) urea N-substituents. The 2-methoxyethyl group provides a balanced combination of hydrogen-bonding capability (ether oxygen as H-bond acceptor; urea NH as H-bond donor), moderate lipophilicity (predicted cLogP ~1.85 for the target compound [1]), and conformational flexibility (4 rotatable bonds in the methoxyethyl chain). This contrasts with the cyclopropyl analog, which introduces greater conformational restraint and reduced hydrogen-bonding capacity, and the aryl-substituted analogs (thiophenyl, methoxyphenethyl), which increase lipophilicity and π-stacking potential at the expense of aqueous solubility. In the broader thiadiazole-urea class, these N-substituent variations have been shown to produce significant differences in both target potency and ADME properties [2].

Drug-likeness Solubility optimization Medicinal chemistry

Class-Level Target Engagement Profile: Thiadiazol-2-yl Urea Scaffold Activity Across MMP, AChE, and Urease Enzyme Families

The 1,3,4-thiadiazol-2-yl urea scaffold has demonstrated quantifiable inhibitory activity across multiple therapeutically relevant enzyme families. In matrix metalloproteinase inhibition, thiadiazole ureas including PNU-107859 showed stromelysin-1 (MMP-3) and gelatinase-A (MMP-2) inhibition, with selectivity modulated by substitution pattern [1]. In acetylcholinesterase inhibition, a series of 1,3,4-thiadiazol-2-yl urea derivatives exhibited IC50 values ranging from 1.17 μM to >100 μM, with compound 6b (IC50 1.17 μM) matching the potency of the reference drug galanthamine (IC50 1.07 μM) [2]. In urease inhibition, 18 pyridine-based-thiadiazole analogs displayed IC50 values from 0.70 ± 0.010 μM to 21.10 ± 0.90 μM, compared to the standard thiourea control (IC50 21.40 ± 0.21 μM), with the most potent analog (compound 13) achieving approximately 30-fold greater potency than the standard [3]. The target compound combines structural features from each of these active sub-series—the pyridin-3-ylmethylthio motif, the 1,3,4-thiadiazol-2-yl urea core, and a flexible alkoxyethyl side chain—suggesting potential multi-target engagement that must be verified experimentally rather than assumed.

Enzyme inhibition Polypharmacology Target selectivity profiling

Synthetic Accessibility and Purity Profile: Microwave-Assisted Synthesis Methodology for 1,3,4-Thiadiazol-2-yl Urea Derivatives

A validated microwave-assisted synthetic route for 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas has been published, employing phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate as a key intermediate and demonstrating that microwave irradiation reduces reaction time relative to conventional heating [1]. This methodology directly supports the synthetic tractability of the target compound, as the pyridin-3-yl substituent on the thiadiazole core is explicitly exemplified in the published procedure. The commercial availability of the target compound at ≥95% purity (as listed across multiple vendor catalogs) is consistent with the robust nature of this synthetic approach. In contrast, certain analogs requiring alternative heterocyclic coupling strategies may present greater synthetic challenges or lower reported purities, though no systematic purity comparison study has been published.

Synthetic methodology Compound sourcing Quality control

Recommended Research Application Scenarios for 1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171188-78-5) Based on Evidence Profile


Metalloenzyme Inhibitor Screening Panels (MMP, Urease, or Carbonic Anhydrase Families)

The 1,3,4-thiadiazol-2-yl urea scaffold, incorporating the pyridin-3-ylmethylthio motif, is structurally pre-organized for bidentate metal chelation via the thiadiazole ring nitrogens and the pyridine nitrogen. Published class-level evidence confirms that thiadiazole ureas inhibit MMP family members including stromelysin-1 and gelatinase-A [1], and that pyridine-based thiadiazole analogs are potent urease inhibitors with IC50 values as low as 0.70 μM [2]. The 3-ylmethyl (meta) pyridine attachment in the target compound may confer a distinct metal-coordination geometry compared to the 2-ylmethyl (ortho) isomer. Researchers conducting metalloenzyme inhibitor screening should select this specific regioisomer when the target binding site model or docking study indicates a preference for the meta-pyridine coordination vector.

Structure-Activity Relationship (SAR) Studies on Thiadiazole-Urea Pharmacophore Expansion

The target compound occupies a specific and underexplored region of chemical space within the thiadiazole-urea class: it combines the pyridin-3-ylmethylthio thiadiazole core (shared with several screening library compounds) with a 2-methoxyethyl urea side chain that provides intermediate lipophilicity (predicted cLogP ~1.85) and aqueous compatibility. In systematic SAR campaigns where the urea N-substituent is varied across alkyl, cycloalkyl, aryl, and heteroaryl groups to map potency and selectivity determinants, this compound serves as a key comparator representing the alkoxyalkyl substitution category. Its distinct physicochemical profile (lower cLogP than aryl analogs; higher flexibility than cyclopropyl analogs) makes it particularly valuable for probing the contribution of hydrogen-bonding capacity and conformational freedom to target binding [3].

Computational Chemistry and Molecular Docking Validation Studies

The target compound's well-defined three-point pharmacophore (pyridine nitrogen, thiadiazole ring system, urea carbonyl/hydrogen-bonding network) and moderate molecular weight (325.41 g/mol) make it suitable for computational docking validation studies. The pyridin-3-ylmethylthio substitution introduces a specific angular geometry that can be used to test pose-prediction accuracy in docking algorithms when compared to the pyridin-2-ylmethylthio isomer. The published molecular dynamics simulations demonstrating selectivity differences between thiadiazole urea regioisomers in MMP active sites [1] provide a methodological framework for such computational comparisons, and this compound can serve as a test ligand for validating docking scoring functions against metalloenzyme targets.

Agrochemical Lead Discovery — Herbicidal Thiadiazole Urea Screening

Patent literature establishes that pyridine derivatives of substituted thiadiazoleureas, including compounds with pyridinylmethylthio substitution at the thiadiazole 5-position, exhibit herbicidal and plant growth regulatory properties [4]. The target compound's structural features align with the general formula disclosed in US Patent 4,775,408 (pyridine-substituted thiadiazoleureas as herbicides), and the 2-methoxyethyl urea moiety is distinct from the N,N'-dimethyl urea variants explicitly exemplified in the patent. For agrochemical discovery programs seeking novel herbicidal chemotypes with potentially differentiated crop selectivity profiles or environmental fate properties compared to the dimethyl urea series, this compound represents a logical screening candidate.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.